1-(4-Methoxyphenyl)piperidin-4-one

Description

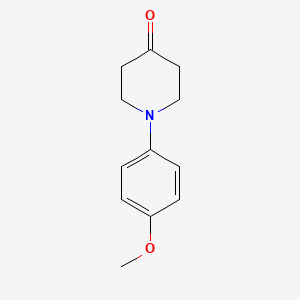

1-(4-Methoxyphenyl)piperidin-4-one is a piperidine derivative featuring a 4-methoxyphenyl substituent at the 1-position of the piperidin-4-one ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling diverse pharmacological applications such as antimicrobial, antitumor, and anti-inflammatory activities . Its synthesis typically involves condensation reactions or modifications of pre-existing piperidin-4-one frameworks, as demonstrated in studies optimizing crystallization and solvent systems for related analogs .

Properties

IUPAC Name |

1-(4-methoxyphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCJYEJFOPYGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611726 | |

| Record name | 1-(4-Methoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94635-24-2 | |

| Record name | 1-(4-Methoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)piperidin-4-one can be synthesized through a Mannich reaction, which involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde), acetone, and ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, resulting in the formation of the desired piperidinone .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the Mannich reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Sodium chlorite or other oxidizing agents under mild conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed:

Oxidation: Formation of lactams or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidinones.

Scientific Research Applications

Synthesis Overview

- Starting Materials : 4-Methoxybenzaldehyde, piperidin-4-one

- Reaction Conditions : Base-catalyzed condensation in ethanol

- Yield : Approximately 68% after recrystallization

Antineoplastic Properties

Recent studies have highlighted the cytotoxic potential of 1-(4-Methoxyphenyl)piperidin-4-one derivatives against various cancer cell lines. These compounds are being investigated as candidate antineoplastic agents due to their ability to selectively target malignant cells while sparing non-malignant cells.

Case Study: Cytotoxicity Evaluation

In one study, a series of related compounds were tested against human squamous cell carcinoma (Ca9-22) and non-malignant gingival fibroblast (HGF) cells. The results indicated that certain derivatives exhibited submicromolar CC50 values, demonstrating significant cytotoxicity towards cancer cells compared to normal cells.

| Compound | CC50 (µM) - Ca9-22 | CC50 (µM) - HGF | Selectivity Index |

|---|---|---|---|

| 3a | 0.01 | >200 | >20,000 |

| 3b | 0.02 | >150 | >7,500 |

| 3c | 0.03 | >100 | >3,333 |

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it may possess inhibitory effects against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Neuropharmacological Effects

The piperidine moiety is often associated with neuropharmacological activities. Compounds derived from this compound are being investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)piperidin-4-one involves its interaction with molecular targets through various pathways:

Binding to DNA: The compound can intercalate with DNA, affecting its function and stability.

Enzyme Inhibition: It may inhibit specific enzymes involved in biological processes.

Signal Transduction: The compound can modulate signaling pathways, such as NF-κB and PI3K/Akt, which are involved in cellular responses

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Position : The 4-methoxyphenyl group in the parent compound contrasts with the 2-methoxyphenyl in 1-(2-methoxyphenyl)piperazine derivatives, which may alter receptor binding due to steric and electronic effects .

- Bis-Benzylidene Derivatives : Compound 3g () exhibits enhanced antitumor activity compared to the parent molecule, attributed to the conjugated bis-benzylidene groups increasing planar rigidity and interaction with cellular targets .

Pharmacological and Physicochemical Properties

Antitumor Activity :

- The bis-benzylidene analog 3g showed IC₅₀ values <10 μM against multiple cancer cell lines, outperforming non-benzylidene derivatives. This highlights the importance of conjugated aromatic systems in enhancing cytotoxicity .

- In contrast, this compound itself has moderate activity, suggesting that additional functionalization (e.g., benzylidene groups) is critical for potency .

Antimicrobial and Anti-inflammatory Effects :

- Thioether analogs (e.g., compound 2 in ) demonstrated broad-spectrum antimicrobial activity, likely due to the sulfur atom’s redox activity and membrane permeability .

Crystallographic and Conformational Insights :

- The acetylated derivative in adopts a distorted chair conformation due to steric hindrance from the ethyl and bis-4-methoxyphenyl groups. This conformational flexibility may influence binding kinetics in biological systems .

Biological Activity

1-(4-Methoxyphenyl)piperidin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the piperidin-4-one class of compounds, characterized by a piperidine ring and a methoxy-substituted phenyl group. The molecular formula is CHNO, and it exhibits significant lipophilicity, which contributes to its biological activity.

Pharmacological Activities

1. Antiviral Activity

Research indicates that derivatives of piperidin-4-one, including this compound, demonstrate antiviral properties. A study highlighted the potential of these compounds in inhibiting cytomegalovirus, suggesting their application in antiviral drug development .

2. Antitumor Activity

The introduction of various substituents into the piperidin-4-one framework has been linked to enhanced antitumor effects. Specifically, the incorporation of certain carbohydrate moieties has shown to increase the antitumor activity of these compounds, indicating that structural modifications can significantly influence their efficacy .

3. Antioxidant and Antibacterial Activities

Recent studies have evaluated the antioxidant and antibacterial properties of piperidin-4-one derivatives. Compounds synthesized from this class have shown promising results against various bacterial strains and free radicals, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound has been studied for its affinity towards dopamine D2 receptors, with docking studies revealing potential binding sites that could be exploited for developing neuropharmacological agents .

- Enzymatic Inhibition : Some derivatives have shown selective inhibition of key enzymes involved in cancer progression, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors .

Data Tables

| Activity | IC Value | Reference |

|---|---|---|

| Antiviral | Not specified | |

| Antitumor | Varies by derivative | |

| Antioxidant | 25.40 ± 0.17 μM (DPPH) | |

| Antibacterial | Varies by strain |

Case Studies

- Antiviral Efficacy : A study by Abdelshaheed et al. (2021) demonstrated that piperidin-4-one derivatives exhibited high selectivity against cytomegalovirus, suggesting their potential role in antiviral therapies .

- Antitumor Research : A recent investigation focused on the structural modifications of piperidin-4-one derivatives, revealing enhanced activity against various cancer cell lines when specific substituents were introduced .

- Antioxidant Properties : Research conducted on several piperidine derivatives showed significant antioxidant activity through radical scavenging assays, indicating their potential utility in preventing oxidative damage in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.